Methyl 2-pentylheptanoate is an organic compound classified as an ester, specifically a fatty acid ester derived from heptanoic acid and 2-pentanol. Its molecular formula is , and it has a molecular weight of approximately 172.26 g/mol. This compound is notable for its applications in flavoring and fragrance industries due to its pleasant aroma and flavor profile.
Methyl 2-pentylheptanoate can be sourced from various natural products or synthesized through chemical processes. It is often found in certain fruits and is used in food flavoring, perfumes, and other aromatic applications.
Methyl 2-pentylheptanoate can be synthesized through several methods, primarily involving the esterification of heptanoic acid with 2-pentanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
The reaction conditions, such as temperature and molar ratios, can significantly affect the yield and purity of the final product. A typical setup might involve refluxing the reactants for several hours while continuously removing water to drive the reaction to completion.
Methyl 2-pentylheptanoate has a linear structure characterized by a long carbon chain typical of fatty acid esters. The structural representation can be described as follows:
The compound's structure can be visualized using various chemical drawing software or databases, which provide detailed information about bond angles, lengths, and spatial configurations.
Methyl 2-pentylheptanoate can participate in various chemical reactions typical of esters, including hydrolysis and transesterification:
The rates of these reactions depend on factors such as temperature, concentration of reactants, and presence of catalysts. For instance, hydrolysis typically requires higher temperatures and longer reaction times to achieve significant conversion.
The mechanism by which methyl 2-pentylheptanoate acts in flavoring applications involves its interaction with taste receptors on the tongue. The pleasant fruity aroma is attributed to its specific molecular structure that fits well with olfactory receptors.
Studies have shown that esters like methyl 2-pentylheptanoate are perceived as sweet or fruity, making them valuable in food science for enhancing flavors without adding sugars.
Relevant data regarding these properties can be found in databases such as the National Institute of Standards and Technology (NIST) Chemistry WebBook .
Methyl 2-pentylheptanoate finds various applications across different industries:
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